

An In-depth Technical Guide to (R)-mandelonitrile: Chemical Properties and Structure

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Compound of Interest

Compound Name: (R)-mandelonitrile

Cat. No.: B110909

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This technical guide provides a comprehensive overview of the core chemical properties, structure, and experimental protocols related to **(R)-mandelonitrile**. The information is tailored for researchers, scientists, and professionals in drug development, with a focus on quantitative data, detailed methodologies, and visual representations of key processes.

Chemical Identity and Structure

(R)-mandelonitrile, also known as (R)-(+)- α -hydroxybenzeneacetonitrile, is a cyanohydrin that serves as a crucial intermediary in the synthesis of optically active α -hydroxy carboxylic acids[1]. It is the (R)-enantiomer of mandelonitrile[2]. The structure consists of a phenyl group and a nitrile group attached to the same carbon atom, which is a chiral center bearing a hydroxyl group.

IUPAC Name: (2R)-2-hydroxy-2-phenylacetonitrile[2] Canonical SMILES: C1=CC=C(C=C1)--INVALID-LINK--O[3] Molecular Formula: C₈H₇NO[1][2][3]

Physicochemical Properties

The quantitative physicochemical properties of **(R)-mandelonitrile** are summarized in the table below for easy reference and comparison.

Property	Value	Source
Molecular Weight	133.15 g/mol	[1][2][3]
Exact Mass	133.0528 Da	[4]
Physical Description	Reddish-brown to dark red-brown liquid	[4][5]
Melting Point	28 °C	[3]
Boiling Point	170 °C (decomposes)	[3][4]
Density	1.117 g/cm ³	[3]
Flash Point	179.5 °F (81.9 °C)	[4]
Solubility	Soluble in water; miscible with ethanol and diethyl ether	[3][4]

Spectroscopic Data

Spectroscopic data is critical for the identification and characterization of **(R)-mandelonitrile**.

Spectroscopy	Data
¹ H NMR (90 MHz, CDCl ₃)	Shifts [ppm]: 7.58-7.32 (m, 5H, Ar-H), 5.46 (s, 1H, CH), 3.75 (br s, 1H, OH)[5]
¹³ C NMR (25.16 MHz, CDCl ₃)	Shifts [ppm]: 135.11, 129.67, 129.09, 126.65 (Ar-C), 119.09 (CN), 63.20 (CH-OH)[5]

Experimental Protocols

Synthesis of Racemic Mandelonitrile

A common laboratory method for synthesizing mandelonitrile involves the reaction of benzaldehyde with a cyanide salt. This method produces a racemic mixture.

Method 1: From Benzaldehyde and Sodium Cyanide/Bisulfite

This procedure involves the initial formation of a benzaldehyde bisulfite addition product, which then reacts with cyanide.[6]

- Step 1: Formation of the Bisulfite Adduct: 15 g of benzaldehyde is stirred vigorously with 50 ml of concentrated sodium bisulfite solution for 30 minutes. The resulting crystalline bisulfite addition product is filtered and washed with alcohol.[6]
- Step 2: Cyanation: The adduct is made into a thin paste with water. A 30% solution of 12 g of potassium cyanide is added all at once with vigorous stirring.[6]
- Step 3: Isolation: The oily mandelonitrile that precipitates is separated. This method results in an almost quantitative yield.[6]

Method 2: Direct Reaction with Hydrochloric Acid

This method involves the direct reaction of benzaldehyde, potassium cyanide, and hydrochloric acid.

- Step 1: Reaction Setup: 14 g of finely powdered 96% potassium cyanide and 20 g of freshly distilled benzaldehyde are placed in a flask cooled with an ice and salt mixture.[6]
- Step 2: Acid Addition: Concentrated hydrochloric acid (corresponding to 7 g of anhydrous HCl) is slowly added to the flask with frequent shaking.[6]
- Step 3: Reaction and Workup: The mixture is allowed to stand for 1 hour with occasional shaking. It is then poured into 5 volumes of water. The oil that separates is washed several times with water.[6]

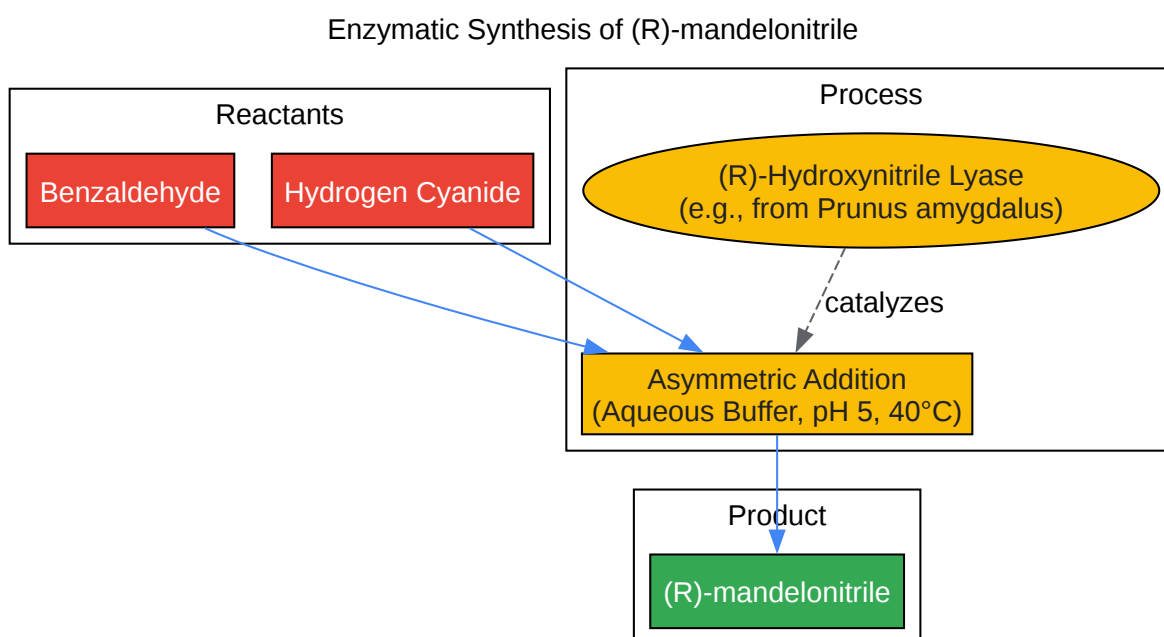
Enzymatic Synthesis of (R)-mandelonitrile

For the enantioselective synthesis of **(R)-mandelonitrile**, biocatalysis using hydroxynitrile lyases (HNL) is the preferred method. This approach offers high enantiomeric excess under mild conditions.[4]

- Enzyme: (R)-hydroxynitrile lyase from *Prunus amygdalus* (almond) is commonly used.[4]
- Reaction: The enzyme catalyzes the asymmetric addition of hydrogen cyanide (HCN) to benzaldehyde.[4]

- Conditions: The reaction is typically conducted in an aqueous buffer at a controlled pH (e.g., pH 5) and temperature (e.g., 40°C) to favor the enzymatic reaction and suppress non-enzymatic racemic formation.[4]

The workflow for this enzymatic synthesis can be visualized as follows:



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Enzymatic synthesis of **(R)-mandelonitrile**.

Chemical Reactions and Applications

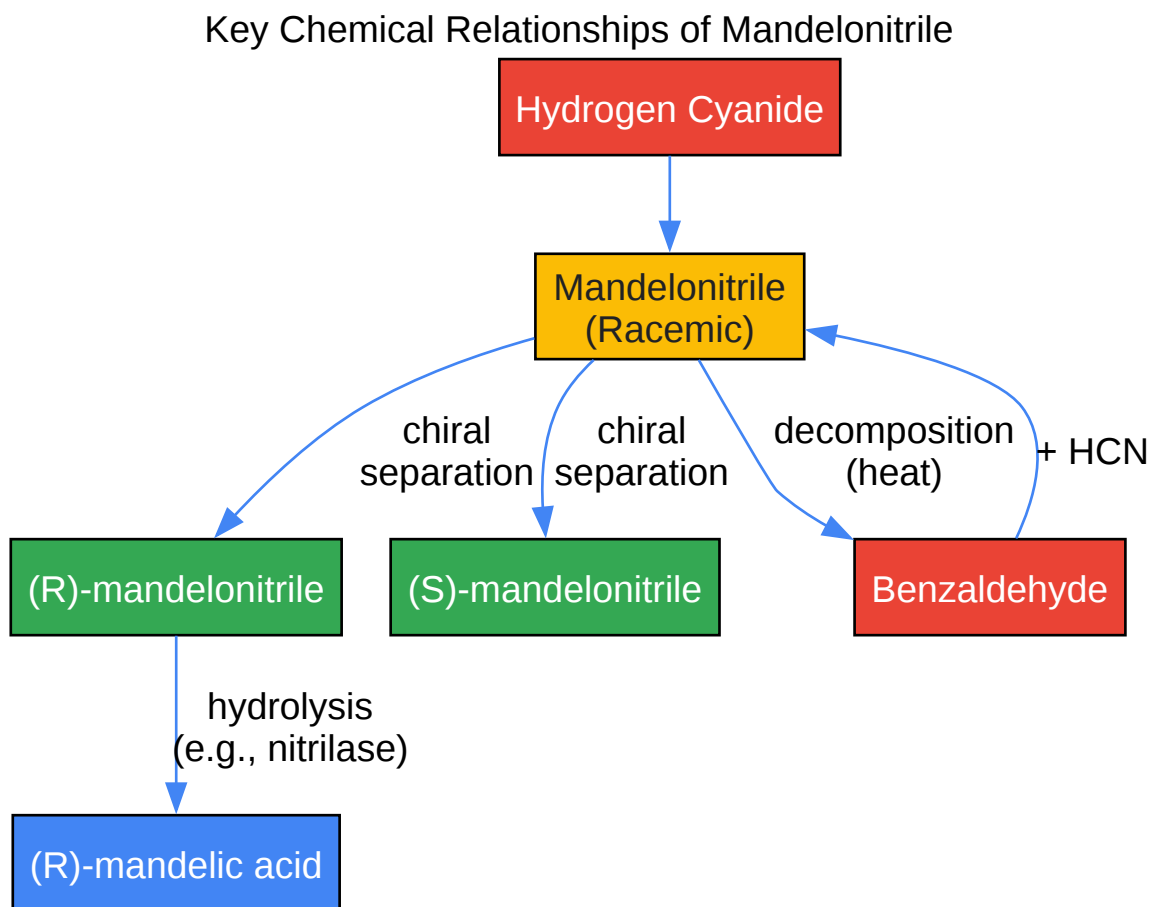
(R)-mandelonitrile is a valuable precursor for various chiral pharmaceuticals.[4] Its primary application lies in its conversion to other optically pure compounds.

Hydrolysis to (R)-mandelic acid

(R)-mandelonitrile can be hydrolyzed to produce (R)-mandelic acid, a widely used chiral building block in the pharmaceutical industry. This conversion can be achieved through

chemical hydrolysis or, more effectively, through enzymatic processes. Certain bacteria, like *Alcaligenes faecalis*, possess nitrilases that can enantioselectively hydrolyze the nitrile group.
[7]

The following diagram illustrates the relationship between mandelonitrile and its key derivatives.



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Chemical relationships of mandelonitrile.

Decomposition

Mandelonitrile is thermally unstable and can decompose upon heating to yield benzaldehyde and toxic hydrogen cyanide gas.[4] This instability requires careful handling and storage.

Safety and Handling

(R)-mandelonitrile is classified as a hazardous substance and requires strict safety protocols during handling and storage.

GHS Hazard Classification:

- Acute Toxicity, Oral: Toxic if swallowed (H301)[2][5]
- Acute Toxicity, Dermal: Toxic in contact with skin (H311)[2][5]
- Acute Toxicity, Inhalation: Toxic if inhaled (H331)[2][5]
- Skin Corrosion/Irritation: Causes skin irritation (H315)[2]
- Serious Eye Damage/Irritation: Causes serious eye irritation (H319)[2]

Handling and Storage:

- Handling: Use in a well-ventilated area with appropriate exhaust. Wear personal protective equipment (PPE), including gloves, goggles, and a respirator. Avoid contact with skin, eyes, and clothing.[8]
- Storage: Store in a cool, dry, dark, and well-ventilated place in a tightly closed container under an inert gas like argon.[4][8] It is sensitive to moisture, light, and air[8]. Recommended long-term storage is at -20°C[4].

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